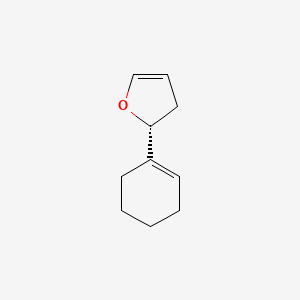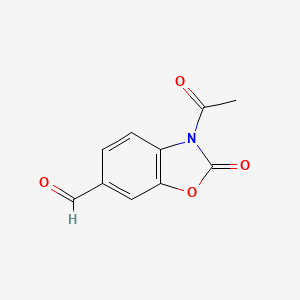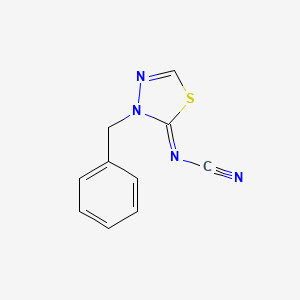
(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with thiocarbonyl diimidazole, followed by the addition of cyanamide. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating or the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The benzyl group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide would depend on its specific interactions with molecular targets. Typically, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: The parent compound of the thiadiazole family.
Benzylthiadiazole: A similar compound with a benzyl group attached to the thiadiazole ring.
Cyanamide Derivatives: Compounds containing the cyanamide functional group.
Uniqueness
N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is unique due to its specific structure, which combines the thiadiazole ring with a benzyl group and a cyanamide moiety. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111393-96-5 |
|---|---|
Formule moléculaire |
C10H8N4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
(3-benzyl-1,3,4-thiadiazol-2-ylidene)cyanamide |
InChI |
InChI=1S/C10H8N4S/c11-7-12-10-14(13-8-15-10)6-9-4-2-1-3-5-9/h1-5,8H,6H2 |
Clé InChI |
LVXAEIVACZEAHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=NC#N)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


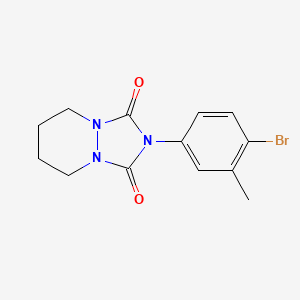
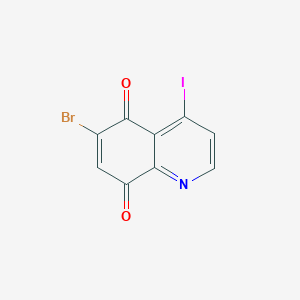

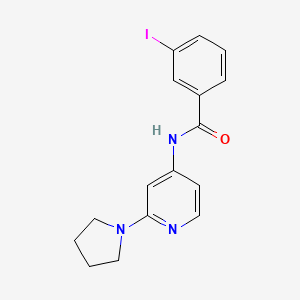
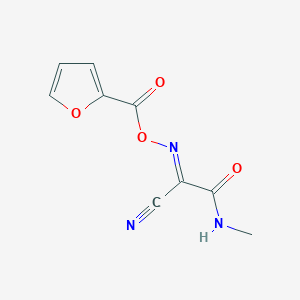
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
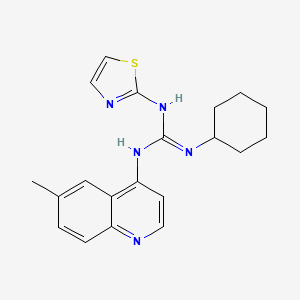
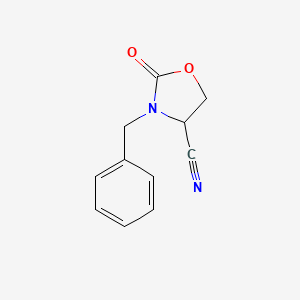
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)
